Home > Products > Screening Compounds P80966 > Coh-000; coh 000
Coh-000; coh 000 -

Coh-000; coh 000

Catalog Number: EVT-10915770
CAS Number:
Molecular Formula: C25H25NO5
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Coh-000, also referred to as COH000, is a potent covalent and irreversible inhibitor of the small ubiquitin-like modifier-activating enzyme (SUMO E1). This compound is specifically designed to inhibit SUMOylation, a post-translational modification process crucial for various cellular functions. The inhibitory potency of COH000 is characterized by an IC50 value of approximately 0.2 micromolar in vitro, indicating its effectiveness in blocking the enzymatic activity of SUMO E1.

Source

COH000 was identified through a high-throughput screening campaign conducted by the National Institutes of Health, which involved testing a library of approximately 300,000 compounds. The screening utilized various assays to ensure specificity for SUMOylation over other ubiquitin-like modifications .

Classification

COH000 belongs to the class of small molecule inhibitors that target the SUMO E1 enzyme. Its classification as a covalent allosteric inhibitor highlights its unique mechanism of action, which involves binding to a site distinct from the active site of the enzyme.

Synthesis Analysis

Methods

The synthesis of COH000 involves multiple steps that include the formation of key intermediates through various chemical reactions. Although specific proprietary details are not publicly available, it is known that advanced techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control during industrial production.

Technical Details

The synthetic routes typically involve controlled reaction conditions to optimize yield and purity. The process may include oxidation, reduction, and substitution reactions, utilizing common reagents like oxidizing agents and catalysts under specific temperatures and pH levels.

Molecular Structure Analysis

Structure

The molecular structure of COH000 has been elucidated through crystallography, revealing its binding conformation within the SUMO E1 enzyme. The compound fits into a cryptic pocket that is not accessible in previously characterized structures of SUMO E1 .

Chemical Reactions Analysis

Reactions

COH000 participates in several types of chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one functional group with another.

Technical Details

The reactions involving COH000 are characterized by specific reagents and conditions that ensure desired outcomes. Mass spectrometry and nuclear magnetic resonance spectroscopy are commonly used to characterize the products formed during these reactions.

Mechanism of Action

COH000 acts by covalently binding to Cys30 in the Uba2 subunit of SUMO E1 through a Michael addition mechanism. This binding induces conformational changes that disrupt the active site and prevent adenylation, effectively inhibiting the SUMOylation process. The compound exhibits over 500-fold selectivity for SUMOylation compared to ubiquitylation pathways .

Physical and Chemical Properties Analysis

Physical Properties

COH000's physical properties include its solubility profile and stability under various conditions, which are critical for its application in biological systems.

Chemical Properties

The chemical properties encompass its reactivity with biological molecules, particularly its covalent bonding characteristics that define its inhibitory action against SUMO E1.

Relevant data regarding these properties are typically derived from experimental studies and characterization techniques such as HPLC and mass spectrometry.

Applications

COH000 has significant applications in various scientific fields:

  • Chemistry: Serves as a tool for studying SUMOylation mechanisms.
  • Biology: Aids in understanding the role of SUMOylation in cellular processes.
  • Medicine: Investigated for potential therapeutic applications in cancers reliant on SUMOylation pathways.
  • Industry: Utilized in drug development targeting SUMOylation-related pathways .
Introduction to SUMOylation Pathway Dysregulation in Oncogenesis

The small ubiquitin-like modifier (SUMO) pathway is an evolutionarily conserved post-translational modification system that regulates protein function, stability, and subcellular localization. SUMOylation involves the covalent attachment of SUMO proteins (11–12 kDa) to lysine residues on target proteins via a multi-step enzymatic cascade. Dysregulation of this pathway is increasingly recognized as a hallmark of oncogenesis and neurodegenerative disorders. Aberrant SUMOylation contributes to genomic instability, impaired DNA damage repair, dysregulated transcription factor activity, and disrupted protein homeostasis—processes central to malignant transformation and neuronal degeneration [1] [2].

Table 1: SUMO Protein Isoforms in Mammalian Systems

IsoformSequence Identity (%) vs. SUMO1Primary FunctionExpression Pattern
SUMO1100%Monomeric modificationUbiquitous
SUMO250%Poly-SUMO chain formationStress-responsive
SUMO350%Poly-SUMO chain formationStress-responsive
SUMO4~50%Limited conjugation capacityKidney/spleen-restricted
SUMO5~53%PML nuclear body formationTestis/blood leukocytes [1] [2] [10]

Role of SUMO E1 Enzyme in Post-Translational Modifications

The SUMO E1 enzyme, a heterodimer composed of SUMO-activating enzyme subunit 1 (SAE1/Aos1) and SUMO-activating enzyme subunit 2 (SAE2/Uba2), initiates the SUMOylation cascade through an ATP-dependent mechanism. SAE1 resembles the N-terminal domain of ubiquitin E1, while SAE2 contains the catalytic cysteine residue essential for thioester bond formation with SUMO. This enzyme coordinates a two-step activation process:

  • Adenylation: ATP hydrolysis activates SUMO’s C-terminal glycine, forming a SUMO-adenylate intermediate.
  • Thioesterification: The activated SUMO is transferred to SAE2’s catalytic cysteine (Cys173), forming a high-energy thioester bond [5] [9].

Structural studies reveal that SAE2 contains a zinc-binding motif (Zn²⁺ motif) formed by cysteine residues 158, 161, 441, and 444. This motif stabilizes the E1-SUMO intermediate during adenylation and prevents premature dissociation of SUMO-adenylate. Mutations in this domain reduce SUMO adenylation efficiency by >80%, underscoring its role in maintaining enzymatic processivity [5]. Following activation, SUMO is transferred to the sole E2-conjugating enzyme, ubiquitin conjugating enzyme 9 (UBC9), which directly catalyzes substrate modification or cooperates with E3 ligases (e.g., PIAS, RanBP2) for target-specific SUMOylation [1] [9].

Table 2: SUMO E1 Dysregulation in Human Cancers

Cancer TypeE1 AlterationConsequenceClinical Correlation
Multiple MyelomaSAE1/UBA2 overexpressionEnhanced DNA damage resistanceReduced overall survival
LymphomaSAE1 upregulationHyper-SUMOylation of oncoproteinsTumor progression
Colorectal CancerUBC9 haploinsufficiencyHypo-SUMOylation in APC-deficient cellsIncreased adenoma burden
Breast CancerSENP7 splice variant lossAberrant chromatin SUMOylationPoor prognosis [4] [6] [1]

Pathophysiological Implications of Aberrant SUMOylation in Cancer and Neurodegenerative Disorders

Oncogenic Mechanisms in SUMOylation-Dependent Cancers

Hyperactivation of the SUMO pathway is prevalent in hematological malignancies and solid tumors:

  • B-cell Lymphomas: Global elevation of SUMO1-conjugated proteins drives proliferation by stabilizing oncogenic transcription factors (e.g., MYC) and repressing tumor suppressors [4].
  • Multiple Myeloma (MM): Overexpression of UBC9 and protein inhibitor of activated STAT 1 (PIAS1) correlates with chemoresistance. Inhibition of UBC9 sensitizes MM cells to γ-irradiation by impairing DNA repair pathways [4].
  • Intestinal Tumorigenesis: Ubc9 haploinsufficiency in Apc-deficient mice increases adenoma burden by 2-fold and reduces survival. Mechanistically, UBC9 deficiency expands leucine-rich repeat-containing G-protein coupled receptor 5-positive (LGR5+) intestinal stem cells and enhances stemness pathways, priming cells for transformation [6].

SUMOylation also enables non-oncogene addiction in cancers with MYC or RAS mutations. Oncogenic stress induced by these drivers heightens dependency on SUMO-mediated protein homeostasis, making tumors vulnerable to SUMO pathway inhibition [6] [4].

SUMOylation in Neurodegenerative Proteinopathies

Aberrant SUMO cycling contributes to neurotoxicity in degenerative diseases through:

  • Protein Aggregation: SUMOylation modulates the solubility and aggregation kinetics of pathogenic proteins. In Alzheimer’s disease, SUMO1 conjugation to tau protein promotes neurofibrillary tangle formation. Conversely, SUMO2/3 modification of amyloid precursor protein (APP) enhances its amyloidogenic processing [3].
  • Stress Response Dysregulation: Neuronal stress induces SUMO2/3 conjugation to huntingtin (HTT) in Huntington’s disease, exacerbating mutant HTT aggregation and impairing proteasomal clearance [3].
  • Transcriptional Dysfunction: In Parkinson’s disease, SUMOylation of parkin and α-synuclein alters their subcellular localization and E3 ubiquitin ligase activity, contributing to mitochondrial dysfunction and Lewy body formation [3].

The dual role of SUMOylation—promoting both oncogenesis and neuroprotection—highlights its context-dependent pathophysiological impact. While tumor cells exploit SUMOylation for survival, neurons require balanced SUMO cycling to mitigate proteotoxic stress [3] [7].

Properties

Product Name

Coh-000; coh 000

IUPAC Name

dimethyl 1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19?,20-,25?/m1/s1

InChI Key

UFPINDDCTUCUSA-ABGUIGEDSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4

Isomeric SMILES

CC1=CC=C(C=C1)C[C@H](C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.